1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE
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Overview
Description
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The tert-butyl and methyl groups are then added through alkylation reactions. The final step involves the esterification of the malonate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE: Unique due to its specific substitution pattern and functional groups.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-AMINO-1H-PYRAZOL-5-YL)MALONATE: Similar structure but with an amino group instead of a nitro group.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-HYDROXY-1H-PYRAZOL-5-YL)MALONATE: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its nitro group, in particular, allows for diverse chemical transformations and potential bioactivity .
Properties
Molecular Formula |
C12H17N3O6 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-(2-methyl-4-nitropyrazol-3-yl)propanedioate |
InChI |
InChI=1S/C12H17N3O6/c1-12(2,3)21-11(17)8(10(16)20-5)9-7(15(18)19)6-13-14(9)4/h6,8H,1-5H3 |
InChI Key |
HXUZIPDWMOKCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=NN1C)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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